

In-Depth Technical Guide: Pde5-IN-13

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Compound of Interest

Compound Name: Pde5-IN-13

Cat. No.: B15572718

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound identified as **Pde5-IN-13**, including its official nomenclature, chemical identifiers, and relevant technical data. This document is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.

Chemical Identification

The compound designated as **Pde5-IN-13** has been identified as a specific chemical entity with the following nomenclature and registration numbers:

Identifier	Value
IUPAC Name	(S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic acid
CAS Number	330785-84-7

This compound is also recognized as a process-related impurity of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.

Quantitative Data

As **Pde5-IN-13** is primarily documented as an impurity of Avanafil, specific quantitative data regarding its individual biological activity is not extensively available in public literature. However, for context, the parent compound, Avanafil, exhibits the following properties:

Parameter	Value	Reference
PDE5 IC50	5.2 nM	[1]
Oral Bioavailability	Low to moderate (formal studies not conducted)	[1]
Time to Maximum Concentration (Tmax)	30-45 minutes	[1]
Plasma Protein Binding	Approximately 99%	[1]

Further research would be required to isolate and quantify the specific PDE5 inhibitory activity, if any, of **Pde5-IN-13**.

Experimental Protocols

Synthesis of (S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid (**Pde5-IN-13**)

A general synthetic route for **Pde5-IN-13**, as an intermediate in the synthesis of Avanafil, involves the following key steps. A detailed, step-by-step protocol would require access to proprietary manufacturing documents, however, a general outline based on available patent literature is provided below.[2]

Starting Materials:

- Ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylthio)pyrimidine-5-carboxylate
- (S)-pyrrolidin-2-ylmethanol
- Oxidizing agents (e.g., m-CPBA)

- Hydrolyzing agents (e.g., Sodium Hydroxide)

General Procedure:

- Oxidation: The starting pyrimidine carboxylate is oxidized to form the corresponding methylsulfinyl derivative.[2]
- Nucleophilic Substitution: The methylsulfinyl group is displaced by (S)-pyrrolidin-2-ylmethanol.[2]
- Hydrolysis: The resulting ester is hydrolyzed using a base, such as sodium hydroxide, to yield the carboxylic acid, **Pde5-IN-13**. [2]
- Purification: The final compound is purified using techniques such as recrystallization or chromatography.[2]

Analytical Method for Impurity Profiling of Avanafil

The detection and quantification of **Pde5-IN-13** as an impurity in Avanafil can be achieved using Ultra-Performance Liquid Chromatography (UPLC).[3][4]

Instrumentation:

- Agilent 1260 UHPLC system or equivalent[3]
- Waters ACQUITY HSS C18 column (50 mm × 2.1 mm, 1.8 µm particle size)[3]
- DAD detector[4]

Chromatographic Conditions:

- Mobile Phase A: 20 mM ammonium formate in water (pH adjusted to 5.00 ± 0.05 with formic acid)[3]
- Mobile Phase B: Acetonitrile[3]
- Gradient Elution: A suitable gradient program is employed to separate Avanafil from its impurities.

- Column Temperature: 35 °C[4]
- Detection Wavelength: 239 nm[4]

This method has been validated for specificity, linearity, precision, accuracy, and sensitivity, making it suitable for quality control in a regulatory environment.[4]

PDE5 Inhibition Assay (General Protocol)

To determine the inhibitory activity of a compound like **Pde5-IN-13** on the PDE5 enzyme, a biochemical assay can be performed. A common method is a fluorescence polarization (FP)-based assay.[5]

Materials:

- Recombinant human PDE5A1 enzyme
- Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
- Assay buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA)
- Test compound (**Pde5-IN-13**) and a known PDE5 inhibitor (e.g., Avanafil) as a positive control
- 384-well black microplate

Procedure:

- Prepare serial dilutions of the test compound and the positive control.
- Add the diluted compounds to the wells of the microplate.
- Initiate the enzymatic reaction by adding the PDE5 enzyme solution.
- After a defined incubation period, add the fluorescently labeled cGMP substrate.
- Allow the binding reaction to reach equilibrium.
- Measure the fluorescence polarization using a suitable microplate reader.

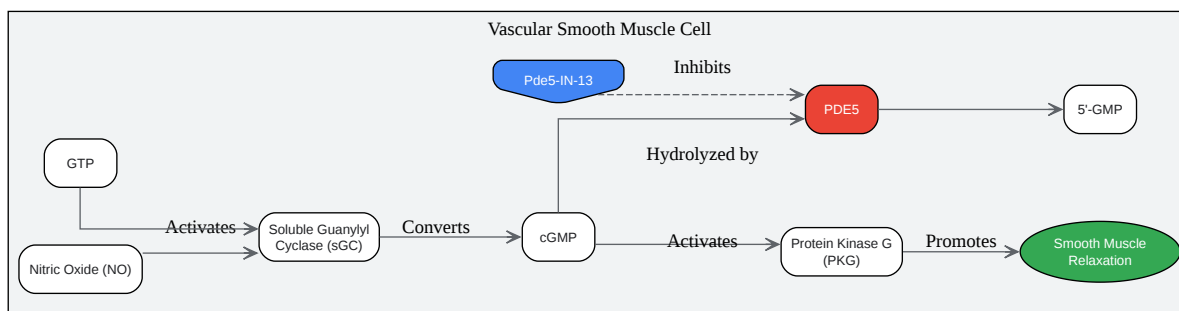
- The IC₅₀ value, representing the concentration of the inhibitor required to reduce PDE5 activity by 50%, can be calculated by fitting the data to a dose-response curve.

Signaling Pathways

Pde5-IN-13, as a derivative of a PDE5 inhibitor, is relevant to the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is crucial for smooth muscle relaxation.

The NO/cGMP Signaling Pathway

The following diagram illustrates the core mechanism of the NO/cGMP signaling pathway and the role of PDE5 inhibitors.



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Caption: The NO/cGMP signaling pathway in vascular smooth muscle cells.

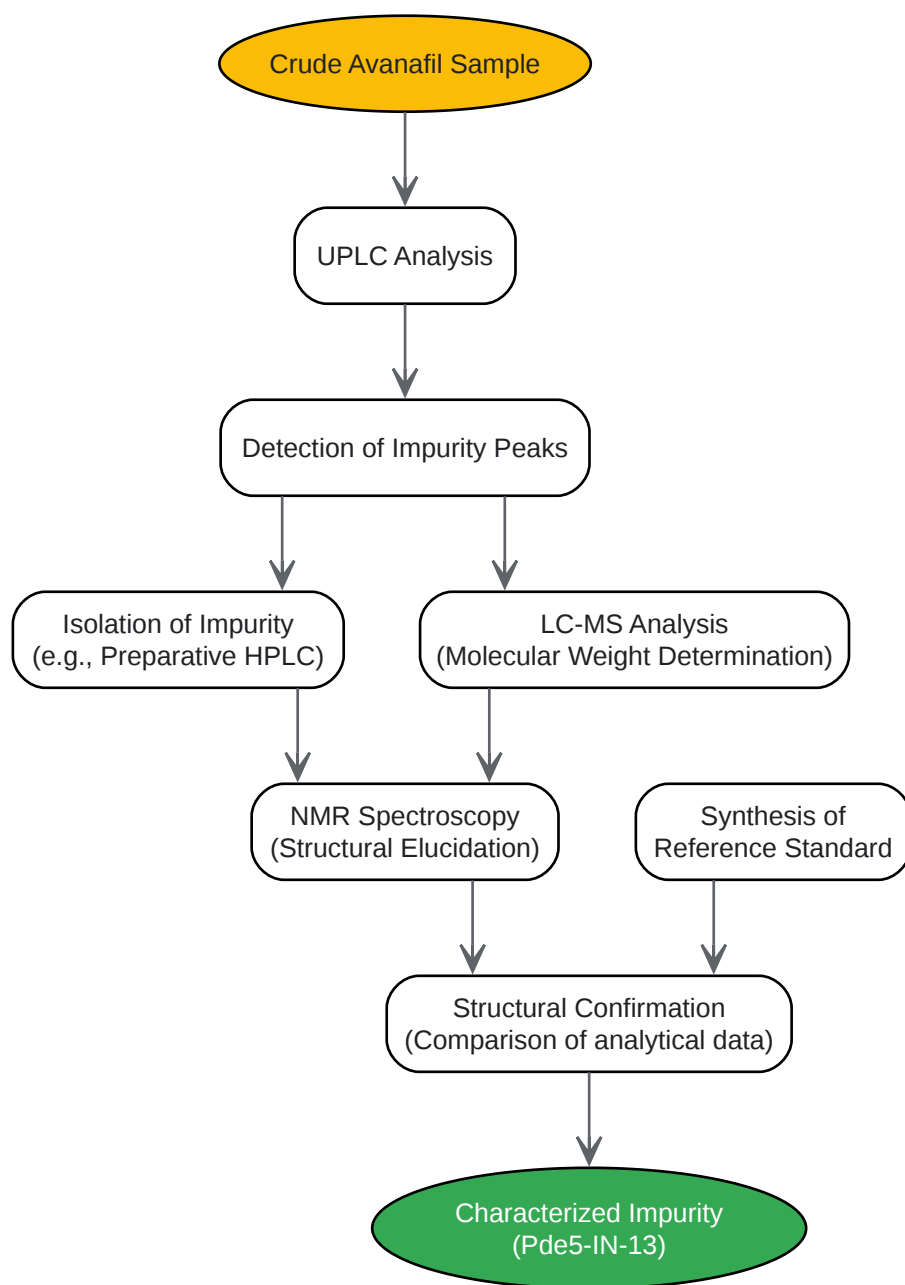
Mechanism of Action:

- Nitric Oxide (NO) Release: In response to sexual stimulation, NO is released from nerve endings and endothelial cells.[6]

- sGC Activation: NO diffuses into smooth muscle cells and activates soluble guanylyl cyclase (sGC).[7]
- cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8]
- PKG Activation and Relaxation: cGMP acts as a second messenger, activating Protein Kinase G (PKG). PKG then phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation.[7][9]
- PDE5-Mediated Degradation: Phosphodiesterase type 5 (PDE5) is the enzyme responsible for the degradation of cGMP to the inactive 5'-GMP, thus terminating the signaling cascade. [8]
- Inhibition by **Pde5-IN-13** (and other PDE5 inhibitors): By inhibiting PDE5, compounds like Avanafil (and potentially its impurities) prevent the breakdown of cGMP. This leads to an accumulation of cGMP, thereby enhancing and prolonging the smooth muscle relaxation and vasodilatory effects of NO.[6][10]

Experimental Workflow for Impurity Analysis

The following diagram outlines a typical workflow for the identification and characterization of process-related impurities like **Pde5-IN-13** in a pharmaceutical substance.



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Caption: A generalized workflow for the analysis and characterization of pharmaceutical impurities.

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